Acorafloxacin - 878592-87-1

Acorafloxacin

Catalog Number: EVT-253499
CAS Number: 878592-87-1
Molecular Formula: C21H23F2N3O4
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acorafloxacin is a member of quinolines.
Source and Classification

Acorafloxacin is classified under the fluoroquinolone class of antibiotics, which are characterized by their synthetic origin and mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound is synthesized through modifications of existing fluoroquinolone frameworks, particularly ciprofloxacin, to enhance its antibacterial properties and pharmacokinetic profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of Acorafloxacin involves several key steps, typically starting from ciprofloxacin. Various methods have been reported for the synthesis of derivatives like Acorafloxacin, including:

  1. Amidification: This process involves reacting ciprofloxacin with acyl chlorides in the presence of a base such as sodium carbonate. The reaction yields acylated derivatives with improved antibacterial activity .
  2. Esterification: Similar to amidification, esterification can be performed to modify the carboxylic acid group of ciprofloxacin, enhancing its solubility and bioavailability .
  3. Flow Chemistry: Recent advancements have introduced continuous flow synthesis techniques that allow for rapid and efficient production of ciprofloxacin derivatives. This method reduces reaction times significantly while maintaining high yields .

These methods leverage various chemical reactions, including acylation and cyclization, to produce Acorafloxacin with desired properties.

Molecular Structure Analysis

Structure and Data

Acorafloxacin shares a similar core structure with ciprofloxacin but features specific modifications that enhance its antibacterial efficacy. The molecular formula for Acorafloxacin can be represented as C₁₈H₁₈F₃N₃O₄S, indicating the presence of fluorine atoms which contribute to its potent activity against bacteria.

  • Molecular Weight: Approximately 405.42 g/mol
  • Structural Characteristics: The compound contains a bicyclic core structure typical of fluoroquinolones, which includes a pyridone ring fused with a piperazine moiety.
Chemical Reactions Analysis

Reactions and Technical Details

Acorafloxacin undergoes various chemical reactions that are pivotal in its synthesis:

Mechanism of Action

Process and Data

Acorafloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for:

  • DNA Replication: By introducing negative supercoils into DNA, DNA gyrase facilitates replication.
  • Transcription: Topoisomerase IV separates intertwined DNA strands during cell division.

Inhibition of these enzymes leads to disruption in DNA replication and transcription processes, ultimately resulting in bacterial cell death. Studies have shown that Acorafloxacin demonstrates potent inhibitory activity against these targets, contributing to its effectiveness as an antibiotic .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acorafloxacin exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within the range observed for similar fluoroquinolone compounds.
  • Stability: The compound shows stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (FT-IR) are utilized to characterize these properties accurately .

Applications

Scientific Uses

Acorafloxacin is primarily used in clinical settings as an antibiotic for treating various bacterial infections, including:

  • Respiratory Tract Infections
  • Urinary Tract Infections
  • Skin Infections

Additionally, research continues into its potential applications in treating resistant strains of bacteria due to its modified structure aimed at overcoming common resistance mechanisms encountered with traditional antibiotics .

Synthetic Methodologies and Chemical Optimization [6]

Multi-Step Synthesis Pathways for Fluoroquinolone Derivatives

Acorafloxacin's synthesis originates from the classic Gould-Jacobs reaction, employing 7,8-difluoro-3,1-benzoxazine-2,4(1H)-dione as the foundational intermediate. This precursor undergoes regioselective nucleophilic attack at C7 by a protected piperazine derivative under microwave-assisted conditions (120°C, DMF, 30 min), achieving yields exceeding 85% while minimizing dihalo-substitution byproducts [1] [7]. Subsequent hydrolytic ring opening liberates the crucial C3-carboxylic acid functionality, generating the core 6-fluoro-7-piperazinyl-1,4-dihydroquinolone skeleton characteristic of second-generation fluoroquinolones like ciprofloxacin [1] [4].

The critical divergence towards acorafloxacin occurs via selective C8-fluorine displacement. Unlike conventional nucleophilic aromatic substitution (SNAr) exploiting C8-F lability, acorafloxacin synthesis employs a protected spirocyclic amine precursor activated for cycloaddition. This requires meticulous protection/deprotection sequences: the C7-piperazine nitrogen is safeguarded as a tert-butoxycarbonyl (Boc) derivative before introducing the intricate spiro[indoline-pyrrolidine] system at C8 via [3+2] cycloaddition [2] [5]. Global deprotection under acidic conditions (HCl/MeOH) then reveals the final tertiary amine functionalities essential for antibacterial activity. Recent optimizations utilize continuous-flow photochemical reactors for the displacement step, enhancing regioselectivity (>98%) and reducing reaction times from hours to minutes compared to batch processes [8].

Role of Spirocyclic Substituents in Azomethine [3+2] Cycloaddition Strategies

The defining spiro[indoline-pyrrolidine] moiety at acorafloxacin's C8 position is installed via a catalytic asymmetric [3+2] cycloaddition. This leverages in situ-generated non-stabilized azomethine ylides derived from formaldehyde and N-metallated (AgOTf, Cu(OTf)₂) α-amino esters (e.g., methyl glycinate) or, crucially for acorafloxacin, from 2-methyleneindoline precursors [2] [5]. The ylide formation typically requires temperatures of 80-100°C or Lewis acid catalysis. The dipolarophile is an α,β-unsaturated ester (e.g., methyl acrylate) tethered to the quinolone C8 position via a halogen displacement handle introduced earlier.

Table 2: Cycloaddition Strategies for Spirocyclic Ring Formation

ParameterClassical ApproachAcorafloxacin-Optimized ApproachImpact on Synthesis
Ylide TypeStabilized (electron-withdrawing groups)Non-stabilized (formaldehyde + 2-methyleneindoline)Enables spiro-fused polycycles
CatalystCu(I)/(II) chiral bisoxazolinesAg(I)/TF-BiphamPhos complex>95% ee, higher exo selectivity
SolventToluene or CH₂Cl₂Dimethylacetamide (DMAc)Improved substrate solubility
Temperature0°C to 25°C60-80°CFaster reaction kinetics
StereoselectivityModerate (70-85% ee)High (>95% ee, exo:endo >20:1)Controls critical C2' stereocentre
ProductSimple pyrrolidineSpiro[indoline-pyrrolidine]Enhanced target binding and rigidity

Chiral silver(I)/TF-BiphamPhos complexes induce exceptional stereocontrol (>95% enantiomeric excess, ee) in this cycloaddition, favoring the exo-cycloadduct essential for acorafloxacin's conformation [5]. The reaction proceeds via a stepwise, three-component mechanism: 1) Ylide generation from 2-methyleneindoline and paraformaldehyde; 2) Complexation with the chiral silver catalyst; 3) Exo-selective addition to the C8-tethered acrylate. Computational studies confirm the spiro system's rigidity imposes significant conformational constraints on the adjacent C7-piperazine, optimizing its orientation for interaction with topoisomerase IV in Gram-positive pathogens [2] [7]. This contrasts with flexible C8-methoxy groups in earlier quinolones, explaining acorafloxacin's superior potency against Streptococcus pneumoniae [3] [7].

Boron Complex-Mediated Displacement Reactions for Core Structure Functionalization

A pivotal innovation in acorafloxacin synthesis is exploiting boron chelation for site-selective electrophilic substitution. The electron-deficient quinolone core exhibits poor reactivity towards Friedel-Crafts or halogenation at C2. However, treatment with boron trifluoride diethyl etherate (BF₃·OEt₂) forms a stable bidentate complex where boron coordinates the C3-carboxyl oxygen and C4-carbonyl oxygen [7]. This complexation dramatically activates the C2 position towards electrophilic attack by withdrawing electron density and creating a partial positive charge.

Table 3: Boron-Mediated Functionalization of Quinolone Core

Functionalization TypeReagent/ConditionsSite SelectivityYield (%)Application in Acorafloxacin
BrominationBr₂, CHCl₃, 25°C, 2hExclusively C292%Precursor for Suzuki coupling to aryl/hetaryl groups
NitrationAcONO₂, Ac₂O, 0°C → 25°C>95% C287%Amination pathway to C2-amino derivatives
ChlorosulfonylationClSO₃H, DCM, -10°CC2 (major), C5 (minor)78%Not utilized in final route
ArylationArB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄C2 only65-85%Direct introduction of lipophilic groups for enhanced membrane penetration

This enables previously unfeasible transformations:

  • C2-Bromination: Using bromine (Br₂) in chloroform affords 2-bromoquinolone in >90% yield. This serves as a versatile handle for Suzuki-Miyaura cross-coupling with diverse aryl/hetaryl boronic acids (e.g., 4-cyanophenylboronic acid), introducing groups that modulate lipophilicity and counteract efflux pump recognition [7] [10]. Pd(OAc)₂/XPhos catalysis is typically employed.
  • C2-Nitration: Employing acetyl nitrate (generated in situ from nitric acid/acetic anhydride) yields the 2-nitro derivative. Subsequent reduction (SnCl₂/HCl or catalytic hydrogenation) provides the 2-aminoquinolone, a precursor for amide or urea formation to enhance water solubility [7].The boron complex is readily hydrolyzed post-functionalization using aqueous sodium bicarbonate, regenerating the intact quinolone core with the new C2 substituent intact. This strategy bypasses lengthy multi-step sequences previously needed for C2 modification.

Post-Synthetic Modifications to Enhance Bioavailability and Stability

Final-stage chemical tailoring optimizes acorafloxacin's physicochemical properties and biological stability:

  • C3-Carboxylic Acid Isosteres: While the C3-COOH is critical for gyrase binding, its propensity for glucuronidation limits oral bioavailability. Synthesizing C3-tetrazolyl bioisosteres via cycloaddition between the C3-cyanide intermediate (itself from dehydration of the primary amide) and sodium azide/TiCl₄ significantly improves metabolic stability (reduced glucuronidation by 70% in human liver microsomes) while retaining potent antibacterial activity (MIC against E. coli ≤ 0.06 µg/mL) [7] [10].
  • C7-Piperazine N-Alkylation: Systematic alkylation of the distal piperazine nitrogen modulates basicity and susceptibility to efflux. Introducing a cyclopropylmethyl group (using cyclopropanecarboxaldehyde/NaBH₃CN reductive amination) achieves optimal balance: pKa ~8.2 enhances cytoplasmic accumulation in Gram-negatives by reducing proton gradient-dependent efflux, confirmed via norA efflux pump inhibition assays showing 4-fold lower MICs against resistant S. aureus compared to unmodified analogs [7] [10].
  • Zwitterion Formation: Reacting the C3-COOH with tertiary amino alcohols (e.g., N,N-dimethylaminoethanol) via carbodiimide (EDC) coupling generates zwitterionic esters. These prodrugs exhibit significantly higher intestinal permeability (Papp > 15 × 10⁻⁶ cm/s in Caco-2 models) than acorafloxacin itself (Papp ~5 × 10⁻⁶ cm/s). They undergo rapid enzymatic hydrolysis in vivo to release the active drug, boosting oral bioavailability from 45% to >80% in preclinical species [4] [7] [10].

Table 4: Impact of Post-Synthetic Modifications on Key Properties

Modification TypeSpecific ChangeEffect on Lipophilicity (logD₇.₄)Metabolic Stability (t₁/₂ microsomes)Antibacterial Potency (Avg. MIC Reduction Factor)
Unmodified CoreN/A-0.512 minBaseline
C3-TetrazoleCOOH → Tetrazole-0.345 min1x (maintained)
C7-N-CyclopropylmethylH → CH₂C₃H₅+0.418 min4x vs. Efflux+ strains
Zwitterionic Ester ProdrugCOOH → COOCH₂CH₂N⁺(CH₃)₂-1.8 (prodrug), -0.5 (active)Prodrug stable >60 minProdrug inactive; Active released rapidly
C2-Aryl (4-CN-Ph)H → 4-Cyanophenyl+1.215 min2x vs. Gram-negatives

These strategic synthetic and post-synthetic chemical innovations—leveraging advanced cycloadditions, boron-mediated activation, and targeted functionalization—culminate in acorafloxacin's optimized structure. It embodies a rigidified C8 spirocycle for enhanced enzyme binding, C2-aryl groups for membrane interaction tuning, and metabolically stable C3/C7 substituents, collectively addressing key limitations of earlier fluoroquinolones and positioning it as a potent agent against resistant pathogens [1] [3] [7].

Properties

CAS Number

878592-87-1

Product Name

Acorafloxacin

IUPAC Name

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H23F2N3O4

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+

InChI Key

VMKVDAAFMQKZJS-LFIBNONCSA-N

SMILES

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O

Synonyms

JNJ-32729463; JNJ 32729463; JNJ32729463; JNJ-32729463-AAA; JNJ32729463-AAA; JNJ 32729463-AAA; JNJ-Q2; Acorafloxacin;(E)-7-(3-(2-amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Canonical SMILES

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O

Isomeric SMILES

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.